molecular formula C12H16ClNO3 B6177568 4-(4-aminooxan-4-yl)benzoic acid hydrochloride CAS No. 2551115-38-7

4-(4-aminooxan-4-yl)benzoic acid hydrochloride

Cat. No. B6177568
CAS RN: 2551115-38-7
M. Wt: 257.7
InChI Key:
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Description

4-(4-aminooxan-4-yl)benzoic acid hydrochloride is a chemical compound with the CAS Number: 2551115-38-7 . It has a molecular weight of 257.72 . The IUPAC name for this compound is 4-(4-aminotetrahydro-2H-pyran-4-yl)benzoic acid hydrochloride . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-(4-aminooxan-4-yl)benzoic acid hydrochloride is 1S/C12H15NO3.ClH/c13-12(5-7-16-8-6-12)10-3-1-9(2-4-10)11(14)15;/h1-4H,5-8,13H2,(H,14,15);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

4-(4-aminooxan-4-yl)benzoic acid hydrochloride is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-aminooxan-4-yl)benzoic acid hydrochloride involves the reaction of 4-aminooxan-4-ylamine with 4-carboxybenzaldehyde, followed by acidification to obtain the hydrochloride salt.", "Starting Materials": [ "4-aminooxan-4-ylamine", "4-carboxybenzaldehyde", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-aminooxan-4-ylamine (1.0 g) in ethanol (10 mL) and add 4-carboxybenzaldehyde (1.2 g). Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium hydroxide solution (10%) to the reaction mixture until the pH reaches 9-10.", "Step 3: Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure to obtain a yellow solid.", "Step 5: Dissolve the solid in hydrochloric acid (10 mL) and stir the mixture at room temperature for 1 hour.", "Step 6: Filter the resulting precipitate and wash with water (2 x 5 mL) to obtain the final product, 4-(4-aminooxan-4-yl)benzoic acid hydrochloride." ] }

CAS RN

2551115-38-7

Product Name

4-(4-aminooxan-4-yl)benzoic acid hydrochloride

Molecular Formula

C12H16ClNO3

Molecular Weight

257.7

Purity

95

Origin of Product

United States

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